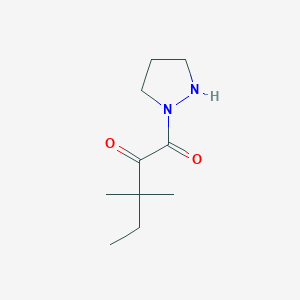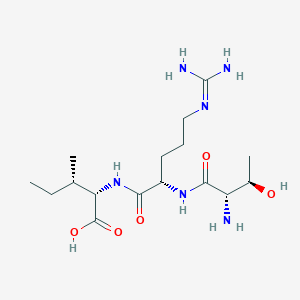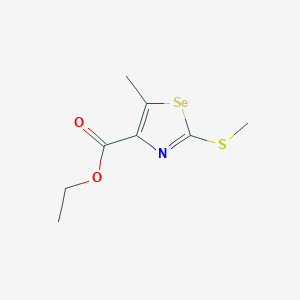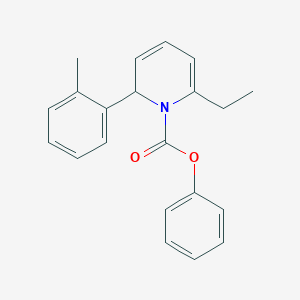
(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-エチル-4-(プロパン-2-イル)-4,5-ジヒドロ-1,3-オキサゾールは、キラルなオキサゾール誘導体です。
準備方法
合成経路と反応条件
(4R)-2-エチル-4-(プロパン-2-イル)-4,5-ジヒドロ-1,3-オキサゾールの合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、α,β-不飽和カルボニル化合物とアミンを反応させ、続いて環化してオキサゾール環を形成させることです。反応条件には、通常、水素化ナトリウムなどの塩基とテトラヒドロフランなどの溶媒の使用が含まれます。この反応は、通常、室温またはわずかに高温で行われ、環化が完了するようにします。
工業生産方法
工業的な環境では、(4R)-2-エチル-4-(プロパン-2-イル)-4,5-ジヒドロ-1,3-オキサゾールの生産には、効率と収率を高めるための連続フロープロセスが使用される場合があります。自動反応器と温度、圧力、反応物の濃度などの反応パラメータの精密制御を使用することにより、さまざまな用途に適した高純度製品を製造できます。
化学反応の分析
反応の種類
(4R)-2-エチル-4-(プロパン-2-イル)-4,5-ジヒドロ-1,3-オキサゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する官能基を持つオキサゾール誘導体を生成するために酸化することができます。
還元: 還元反応は、ジヒドロオキサゾール誘導体を生成する可能性があります。
置換: オキサゾール環は、環上の特定の位置に異なる置換基を導入できる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。これらの反応は、通常、アセトンまたはジクロロメタンなどの溶媒中で行われます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用され、多くの場合、エーテルまたはテトラヒドロフランなどの溶媒中で使用されます。
置換: 置換反応には、ハロゲン化アルキルまたは酸塩化物などの試薬が関与し、パラジウムまたは銅などの触媒が使用される場合があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、ヒドロキシル基またはカルボニル基を持つオキサゾール誘導体を生成する可能性がありますが、還元はジヒドロオキサゾール化合物を生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、さまざまなオキサゾール誘導体をもたらします。
科学研究への応用
(4R)-2-エチル-4-(プロパン-2-イル)-4,5-ジヒドロ-1,3-オキサゾールは、いくつかの科学研究への応用を持っています。
化学: 有機合成における構成要素として使用され、より複雑な分子の構築を可能にします。
生物学: この化合物は、酵素メカニズムの研究や生化学アッセイにおけるプローブとして使用できます。
産業: この化合物は、ポリマーやコーティングなどの特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
(4R)-2-エチル-4-(プロパン-2-イル)-4,5-ジヒドロ-1,3-オキサゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。オキサゾール環は、水素結合とπ-π相互作用に関与することができ、これは結合親和性と特異性にとって重要です。この化合物は、コンテキストに応じて、阻害剤または活性化剤として作用することによって、標的の活性を調節する可能性があります。
類似化合物の比較
類似化合物
(4S)-2-エチル-4-(プロパン-2-イル)-4,5-ジヒドロ-1,3-オキサゾール: この化合物のエナンチオマーで、化学的性質は似ていますが、生物学的活性は異なります。
2-エチル-4,5-ジヒドロ-1,3-オキサゾール: プロパン-2-イル基がなく、反応性と用途が異なります。
4-(プロパン-2-イル)-4,5-ジヒドロ-1,3-オキサゾール:
独自性
(4R)-2-エチル-4-(プロパン-2-イル)-4,5-ジヒドロ-1,3-オキサゾールは、その特定のキラル中心とエチル基とプロパン-2-イル基の両方の存在によってユニークです。
類似化合物との比較
Similar Compounds
(4S)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-Ethyl-4,5-dihydro-1,3-oxazole: Lacks the propan-2-yl group, leading to different reactivity and applications.
4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole:
Uniqueness
(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific chiral center and the presence of both ethyl and propan-2-yl groups
特性
CAS番号 |
648428-08-4 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
(4R)-2-ethyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15NO/c1-4-8-9-7(5-10-8)6(2)3/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
InChIキー |
GQLYBKSKZMMERS-ZETCQYMHSA-N |
異性体SMILES |
CCC1=N[C@@H](CO1)C(C)C |
正規SMILES |
CCC1=NC(CO1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)



![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)


![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)
